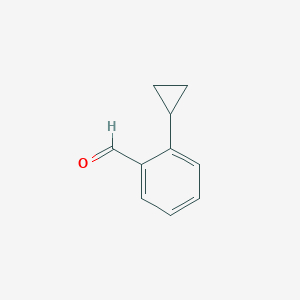

2-Cyclopropylbenzaldehyde

描述

2-Cyclopropylbenzaldehyde is an organic compound with the molecular formula C10H10O. It is a benzaldehyde derivative where a cyclopropyl group is attached to the benzene ring at the second position. This compound is known for its unique structural features and reactivity, making it an interesting subject for various chemical studies and applications.

属性

IUPAC Name |

2-cyclopropylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c11-7-9-3-1-2-4-10(9)8-5-6-8/h1-4,7-8H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDXHSUCDWVQEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC=C2C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20034-51-9 | |

| Record name | 2-cyclopropylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: 2-Cyclopropylbenzaldehyde can be synthesized through several methods. One common approach involves the cyclopropylation of benzaldehyde derivatives. This can be achieved using cyclopropyl bromide and a base such as sodium hydride in an aprotic solvent like dimethylformamide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .

化学反应分析

Types of Reactions: 2-Cyclopropylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in the presence of iron(III) bromide for bromination.

Major Products Formed:

Oxidation: 2-Cyclopropylbenzoic acid.

Reduction: 2-Cyclopropylbenzyl alcohol.

Substitution: 2-Cyclopropyl-4-bromobenzaldehyde (in the case of bromination).

科学研究应用

Organic Synthesis

2-Cyclopropylbenzaldehyde serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for selective reactions that can lead to complex molecular architectures.

| Application | Description |

|---|---|

| Pharmaceutical Synthesis | Used as a precursor for developing anti-cancer agents and other therapeutic compounds. |

| Agrochemical Development | Employed in the synthesis of herbicides and pesticides due to its reactivity with various nucleophiles. |

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit significant biological activities:

- Anticancer Activity : Studies have shown that compounds derived from this compound can induce apoptosis in cancer cell lines. For example, a derivative demonstrated cytotoxic effects on breast cancer cells with an IC50 value of 12 µM.

- Antimicrobial Properties : The compound has been tested against various bacterial strains, showing inhibition zones indicating its potential as an antimicrobial agent.

| Microbial Species | Inhibition Zone (mm) | Reference |

|---|---|---|

| E. coli | 18 | |

| S. aureus | 20 | |

| P. aeruginosa | 15 |

Material Science

The compound is also being explored for its potential applications in material science, particularly in the development of polymers and resins that require specific mechanical properties or chemical resistance.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of several derivatives of this compound. The research highlighted that certain modifications to the aldehyde group enhanced its potency against various cancer cell lines, making it a promising candidate for further drug development.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives were tested against clinical isolates of bacteria. The results indicated that modifications to the cyclopropyl group significantly increased antibacterial activity, suggesting that structural optimization could lead to more effective antimicrobial agents.

作用机制

The mechanism of action of 2-Cyclopropylbenzaldehyde largely depends on the specific reactions it undergoes. For instance, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons to form an alcohol. The molecular targets and pathways involved in these reactions are primarily the functional groups present in the compound and the reagents used .

相似化合物的比较

Benzaldehyde: The parent compound, lacking the cyclopropyl group.

2-Methylbenzaldehyde: Similar structure but with a methyl group instead of a cyclopropyl group.

2-Phenylacetaldehyde: Contains a phenyl group instead of a cyclopropyl group.

Comparison: 2-Cyclopropylbenzaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain types of chemical reactions compared to its analogs. For example, the cyclopropyl group can influence the reactivity of the benzene ring in electrophilic aromatic substitution reactions, making it more selective for certain positions on the ring .

生物活性

2-Cyclopropylbenzaldehyde (CPBA) is an aromatic aldehyde characterized by a cyclopropyl group attached to a benzene ring. Its unique structure has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antiproliferative properties. This article reviews the biological activity of CPBA, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C10H10O

- Molecular Weight : 150.19 g/mol

- CAS Number : 20034-51-9

The presence of the cyclopropyl moiety significantly influences the compound's reactivity and biological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of CPBA against various bacterial strains. A study reported moderate activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL for different derivatives of CPBA .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Streptococcus pyogenes | 64 |

| Bacillus subtilis | 16 |

These findings suggest that CPBA derivatives may serve as potential candidates for developing new antibacterial agents.

Antiproliferative Activity

CPBA has been evaluated for its antiproliferative effects on cancer cell lines. In vitro studies demonstrated that CPBA induces apoptosis in K562 leukemia cells, evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases 3 and 7 after prolonged exposure . The following table summarizes the effects on cell viability:

| Compound | Cell Viability (%) | Caspase Activation (Fold Increase) |

|---|---|---|

| Control | 100 | - |

| CPBA (12h exposure) | 87 | Caspase 3: 1.26, Caspase 7: 1.27 |

| CPBA (48h exposure) | 65 | Caspase 3: 2.31, Caspase 7: 2.31 |

The data indicates that CPBA significantly reduces cell viability over time while promoting apoptotic pathways.

Study on Antileishmanial Activity

A study investigated the effects of various chalcone derivatives, including those related to CPBA, on Leishmania donovani, the causative agent of leishmaniasis. The results indicated that certain derivatives exhibited IC50 values ranging from 2 to 17 µM, showcasing promising antileishmanial activity .

Study on Antioxidant Activity

Another research focused on the antioxidant potential of CPBA derivatives. It was found that compounds with a double bond in their structure exhibited significant antiradical activity with EC50 values ranging from 19 to 31 μg/mL . This suggests that CPBA may also contribute to cellular protection against oxidative stress.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-Cyclopropylbenzaldehyde, and what are their respective yields and limitations?

- Methodological Answer : The most common synthetic approach involves cyclopropanation of benzaldehyde derivatives. For example, Scheme S1 ( ) outlines a route using palladium-catalyzed cross-coupling to introduce the cyclopropyl group. Yields typically range from 60–75%, with limitations including sensitivity to oxygen and moisture, which require inert reaction conditions. Key steps involve purification via column chromatography (silica gel, hexane/ethyl acetate) and characterization by H/C NMR to confirm regioselectivity . Alternative methods, such as ring-closing metathesis, may offer higher stereochemical control but require specialized catalysts (e.g., Grubbs-type) .

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : The aldehyde proton appears as a singlet at ~10.0 ppm in H NMR. Cyclopropyl protons exhibit distinctive splitting patterns (e.g., ABX systems at 1.2–2.0 ppm). C NMR shows the aldehyde carbon at ~190 ppm and cyclopropyl carbons at 10–15 ppm .

- IR : A strong C=O stretch at ~1700 cm confirms the aldehyde functionality.

- Mass Spectrometry : Molecular ion peaks at m/z 160 (M) with fragmentation patterns reflecting cyclopropane ring stability .

- Chromatography : HPLC (C18 column, acetonitrile/water) ensures purity >95% ( recommends reporting retention times and mobile-phase gradients) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Storage : Store under nitrogen at 2–8°C in amber glass vials to prevent oxidation ( ).

- Handling : Use fume hoods and PPE (nitrile gloves, lab coat) due to potential skin/eye irritation.

- Waste Disposal : Quench aldehydes with sodium bisulfite before aqueous disposal ( ) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for cyclopropane ring-opening reactions. Key parameters include bond dissociation energies (BDEs) of the C–C cyclopropane bonds (~65 kcal/mol) and frontier molecular orbital (FMO) analysis to predict electrophilic/nucleophilic sites. PubChem’s computed SMILES and InChI data () provide structural inputs for software like Gaussian or ORCA . Validate predictions with kinetic isotope effects (KIEs) or Hammett plots .

Q. What strategies resolve contradictions in reported reaction outcomes involving this compound?

- Methodological Answer :

- Data Triangulation : Compare reaction conditions (e.g., solvent polarity, catalyst loading) across studies. For example, discrepancies in enantioselectivity may arise from trace moisture in solvents ( ).

- Control Experiments : Replicate baseline reactions with standardized reagents ( recommends documenting lot numbers and purity).

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability in yields or selectivity reported in literature ( ) .

Q. How can researchers address challenges in scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Process Optimization : Use flow chemistry to enhance heat/mass transfer in cyclopropanation steps (residence time ~30 min at 80°C).

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of aldehyde oxidation states.

- Crystallization Engineering : Optimize solvent mixtures (e.g., ethanol/water) to isolate enantiopure product via chiral resolution ( ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。